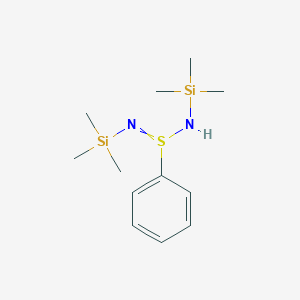![molecular formula C11H24OSi B14280655 tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane CAS No. 126615-30-3](/img/structure/B14280655.png)
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 3-methylbut-3-en-2-yloxy group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methylbut-3-en-2-ol in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like methylene chloride at room temperature, leading to the formation of the desired product with high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of silanes with different functional groups .
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane has several scientific research applications:
Organic Synthesis: It is used as a protecting group for alcohols and amines in organic synthesis, facilitating the selective modification of complex molecules.
Materials Science: The compound is employed in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable Si-O bonds.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane exerts its effects is primarily through the formation of stable Si-O bonds. This stability allows the compound to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: This compound is similar in structure but lacks the 3-methylbut-3-en-2-yloxy group.
tert-Butyldimethyl(2-propynyloxy)silane: This compound features a propynyloxy group instead of the 3-methylbut-3-en-2-yloxy group and is used in the synthesis of various organic compounds.
Uniqueness
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane is unique due to the presence of the 3-methylbut-3-en-2-yloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection or modification of functional groups is required .
Propiedades
Número CAS |
126615-30-3 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(3-methylbut-3-en-2-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-9(2)10(3)12-13(7,8)11(4,5)6/h10H,1H2,2-8H3 |
Clave InChI |
VCSVEUGGNXTABE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)


![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
